D-Aspartic acid dimethyl ester hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

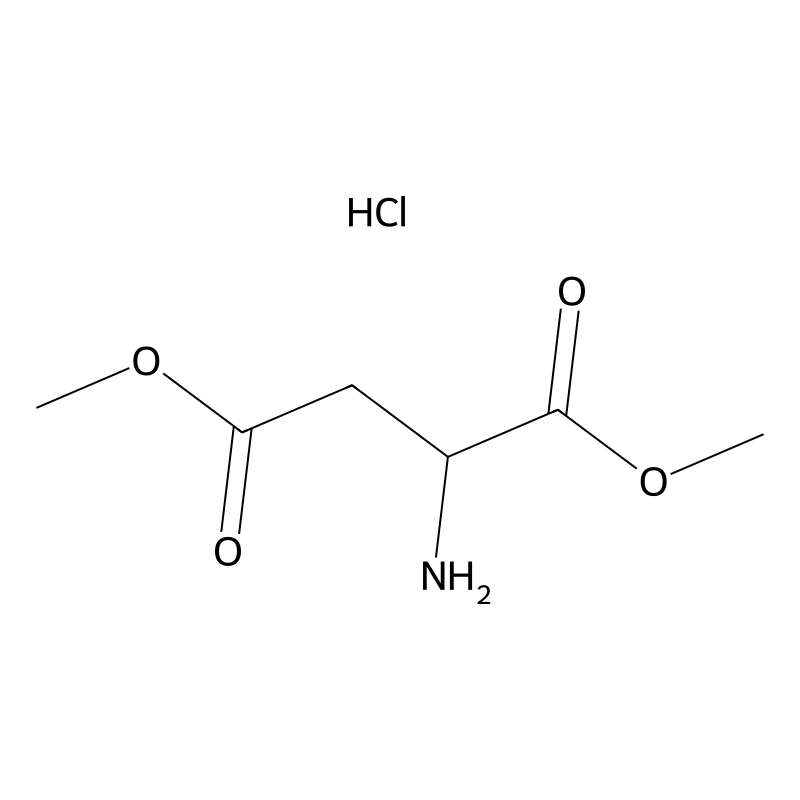

D-Aspartic acid dimethyl ester hydrochloride is a chemical compound with the molecular formula C6H12ClNO4 and a molecular weight of 197.615 g/mol. Its chemical structure features a dimethyl ester of D-aspartic acid, which is an amino acid involved in various metabolic processes. The compound is recognized by its CAS number 69630-50-8 and is commonly used in biochemical research and synthesis. It appears as a solid with a melting point ranging from 114°C to 119°C, and it is typically available in a purity of 98% .

- The exact mechanism of action of D-AspDHCl is not fully elucidated.

- Proposed mechanisms include its potential to stimulate the release of gonadotropin-releasing hormone (GnRH) which can lead to increased testosterone production in the testes [].

- However, further research is needed to confirm these theories [].

- D-AspDHCl is a relatively new research compound, and data on its safety profile is limited.

- Due to its structural similarity to amino acids, it might be generally well-tolerated, but specific studies are needed to confirm this [].

- As with any research chemical, exercise caution when handling and avoid ingestion or inhalation.

The synthesis of D-Aspartic acid dimethyl ester hydrochloride typically involves the esterification of D-aspartic acid with methanol in the presence of an acid catalyst. This reaction can be followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be optimized to achieve high yields and purity through careful control of reaction conditions such as temperature, time, and reactant concentrations .

D-Aspartic acid dimethyl ester hydrochloride is utilized primarily in research settings. Its applications include:

- Biochemical Research: Studying the roles of amino acids in metabolic pathways.

- Pharmaceutical Development: Investigating potential therapeutic effects related to hormone modulation.

- Nutritional Supplements: As an ingredient in formulations aimed at enhancing athletic performance or hormonal balance .

Interaction studies involving D-Aspartic acid dimethyl ester hydrochloride focus on its effects on neurotransmitter systems and hormonal pathways. Research suggests that this compound may influence levels of neurotransmitters such as glutamate and aspartate, which are critical for synaptic transmission. Additionally, its impact on testosterone synthesis has been a significant focus, with some studies indicating that it may stimulate testosterone production in animal models .

D-Aspartic acid dimethyl ester hydrochloride shares similarities with several other compounds, particularly those related to amino acids and their esters. The following table outlines some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Aspartic Acid | C4H7NO4 | Naturally occurring amino acid involved in neurotransmission. |

| L-Aspartic Acid | C4H7NO4 | Enantiomer of D-aspartic acid; plays roles in metabolism. |

| Dimethyl L-aspartate | C6H11NO4 | L-isomer; used in studies related to neurobiology. |

| N-Methyl-D-aspartate | C5H8N2O4 | NMDA receptor agonist; involved in synaptic plasticity. |

D-Aspartic acid dimethyl ester hydrochloride is unique due to its specific structural modifications that enhance its solubility and potential bioactivity compared to its parent amino acids and other derivatives. Its dual function as both an amino acid derivative and an ester provides distinct advantages for research applications .

D-Aspartic acid dimethyl ester hydrochloride emerged as a critical intermediate in peptide synthesis and biochemical research during the late 20th century. Its development traces back to advancements in protecting carboxyl groups of amino acids, a necessity for selective chemical modifications. Early methods for synthesizing amino acid esters involved toxic solvents like benzene, but subsequent innovations prioritized safer alternatives such as cyclohexane and methanol. The compound’s hydrochloride form was introduced to enhance stability and solubility, facilitating its use in both organic and biochemical applications.

Key milestones include:

- 1960s: Initial exploration of D-aspartic acid derivatives in neurotransmitter studies, particularly N-methyl-D-aspartate (NMDA).

- 1980s–1990s: Development of TMSCl-mediated esterification protocols for methyl esters, enabling high-yield synthesis of D-aspartic acid dimethyl ester.

- 2000s: Application in pharmaceutical synthesis, exemplified by its role in producing MK-7246, a potent inhibitor.

Significance in Organic Chemistry and Biochemistry

Role in Peptide Synthesis

The dimethyl ester group serves as a temporary protecting moiety for the carboxyl side chain of D-aspartic acid, enabling selective functionalization at the amino terminus. This is crucial for synthesizing complex peptides and glycopeptides. Unlike bulkier protecting groups (e.g., benzyl), the dimethyl ester is easily removed under mild acidic conditions, preserving sensitive functional groups during multi-step syntheses.

Biochemical Relevance

- Neurotransmitter Precursor: D-Aspartic acid dimethyl ester is a derivative of D-aspartate, which activates NMDA receptors and regulates glutamatergic signaling.

- Hormonal Regulation: D-aspartate influences testosterone synthesis and spermatogenesis, with its esterified form potentially enhancing bioavailability in endocrine studies.

- Enzymatic Substrate: The compound is oxidized by D-aspartate oxidase (D-Aspo), linking it to metabolic pathways involving D-amino acids.

Overview of Research Applications

IUPAC Nomenclature and Synonym Analysis

D-Aspartic acid dimethyl ester hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1,4-dimethyl (2R)-2-aminobutanedioate hydrochloride [1] [2]. The compound can also be designated as dimethyl (2R)-2-aminobutanedioate hydrochloride, which emphasizes the stereochemical configuration at the second carbon position [3] [8]. The systematic nomenclature reflects the presence of two methyl ester groups attached to the carboxyl functionalities of the aspartic acid backbone, along with the hydrochloride salt formation.

The compound possesses numerous synonyms that reflect its widespread use in chemical research and commercial applications [1] [4]. Common alternative names include D-aspartic acid, dimethyl ester, hydrochloride, and (R)-dimethyl 2-aminosuccinate hydrochloride [1] [5]. Additional nomenclature variations encompass H-D-Asp(OMe)-OMe·HCl, which represents the peptide chemistry notation, and D-aspartic acid-1,4-dimethyl ester hydrochloride [1] [6]. The extensive array of synonyms demonstrates the compound's significance across multiple chemical disciplines and research contexts.

| Common Name | Systematic Description |

|---|---|

| D-Aspartic acid dimethyl ester hydrochloride | Primary designation |

| 1,4-dimethyl (2R)-2-aminobutanedioate hydrochloride | IUPAC systematic name |

| (R)-Dimethyl 2-aminosuccinate hydrochloride | Alternative systematic name |

| H-D-Asp(OMe)-OMe·HCl | Peptide chemistry notation |

| Dimethyl D-aspartate hydrochloride | Simplified designation |

Structural Features and Stereochemical Properties

D-Isomer Characteristics

The D-isomer configuration of this compound designates the specific stereochemical arrangement at the alpha carbon of the amino acid backbone [14] [15]. D-aspartic acid dimethyl ester hydrochloride contains the (R)-configuration at the chiral center, which corresponds to the D-stereoisomer in amino acid nomenclature [1] [13]. This stereochemical designation indicates that the amino group is positioned on the right side when the molecule is oriented according to Fischer projection conventions with the carboxyl group at the top [15] [19].

The D-configuration represents the non-natural stereoisomer of aspartic acid, distinguishing it from the L-form commonly found in biological proteins [14] [28]. The stereochemical properties of the D-isomer result in distinct three-dimensional molecular geometry that affects its interactions with biological systems and chemical reagents [15] [20]. The presence of the D-configuration in this ester derivative maintains the stereochemical integrity of the parent amino acid while modifying the chemical properties through esterification.

Comparison with DL- and L-Forms

The stereochemical differences between D-, L-, and DL-forms of aspartic acid dimethyl ester hydrochloride represent fundamental variations in molecular architecture and properties [11] [14] [15]. The DL-form, also known as the racemic mixture, contains equal proportions of both D- and L-stereoisomers, designated by the Chemical Abstracts Service number 14358-33-9 [11] [27]. This racemic compound exhibits different physical and chemical characteristics compared to the optically pure D-form.

L-aspartic acid dimethyl ester hydrochloride represents the naturally occurring stereoisomer configuration, characterized by the (S)-stereochemistry at the alpha carbon [12] [16]. The L-form participates in biological protein synthesis and serves as a fundamental building block in living organisms [14] [15]. Research demonstrates that L-aspartic acid functions as an excitatory neurotransmitter and plays essential roles in cellular metabolism, while D-aspartic acid exhibits distinct biological activities primarily in nervous and reproductive systems [15] [16] [20].

The optical rotation properties distinguish these stereoisomers, with the L-form typically exhibiting a positive specific rotation value of +14 ± 2° when measured in methanol solution [12]. The D-form displays the opposite optical rotation, reflecting the mirror-image relationship between these enantiomers [15] [19]. These optical properties serve as important analytical parameters for stereochemical identification and purity assessment.

Relationship to Parent Compound Aspartic Acid

D-Aspartic acid dimethyl ester hydrochloride derives from the parent compound D-aspartic acid through chemical modification involving esterification of both carboxyl groups and salt formation with hydrochloric acid [14] [18] [21]. D-aspartic acid itself possesses the molecular formula C₄H₇NO₄ and serves as one of the twenty standard amino acids, though it exists in the non-proteinogenic D-configuration [14] [24] [29]. The parent compound was first discovered in 1827 through the hydrolysis of asparagine isolated from asparagus juice [14] [28].

The structural relationship between the ester derivative and parent aspartic acid involves the replacement of hydrogen atoms in the carboxyl groups with methyl groups, creating methyl ester functionalities [1] [21]. This esterification process fundamentally alters the chemical properties of the molecule, including solubility, reactivity, and stability characteristics [4] [5] [34]. The hydrochloride salt formation occurs through protonation of the amino group, creating an ionic compound that exhibits enhanced crystallization properties and altered solubility profiles [33].

The parent D-aspartic acid functions as a neuromodulator and plays roles in hormone regulation, particularly in testosterone synthesis and neuronal signaling [15] [16] [20]. While the parent compound exists naturally in small quantities within mammalian tissues, the dimethyl ester hydrochloride derivative represents a synthetic modification designed for specific research and analytical applications [14] [15] [21].

Chemical Identifiers and Registry Systems

CAS Registry Numbers (69630-50-8)

The Chemical Abstracts Service registry number 69630-50-8 serves as the unique numerical identifier for D-aspartic acid dimethyl ester hydrochloride within the global chemical database system [1] [2] [21] [22]. This registry number provides unambiguous identification of the specific compound, distinguishing it from related stereoisomers and structural analogs [4] [5] [8]. The CAS number facilitates accurate communication among researchers, regulatory agencies, and commercial suppliers regarding this particular chemical entity.

The registry system ensures precise identification across international boundaries and prevents confusion with similar compounds such as the L-stereoisomer or racemic mixture [11] [12]. The CAS number 69630-50-8 specifically designates the D-configuration with dimethyl ester groups and hydrochloride salt formation, excluding other possible modifications or stereochemical arrangements [1] [21] [23].

MDL Numbers and InChI Keys

The MDL number MFCD00070384 represents another standardized identifier used in chemical databases and laboratory information management systems [1] [4] [22] [23]. This alphanumeric code provides rapid database searching capabilities and ensures accurate compound identification in research contexts [2] [8]. The MDL numbering system complements the CAS registry system by offering an alternative identification method for chemical inventory and documentation purposes.

The International Chemical Identifier Key PNLXWGDXZOYUKB-PGMHMLKASA-N serves as the unique digital fingerprint for D-aspartic acid dimethyl ester hydrochloride [2] [3] [21] [22]. This InChI Key provides a standardized method for representing molecular structure in digital formats and enables precise computational searching across chemical databases [8] [23]. The InChI Key incorporates stereochemical information, ensuring accurate identification of the specific D-configuration rather than other possible stereoisomers.

SMILES Notation and Molecular Descriptors

The Simplified Molecular Input Line Entry System notation COC(=O)CC(C(=O)OC)N.Cl represents the molecular structure of D-aspartic acid dimethyl ester hydrochloride in a linear text format [2] [8] [21] [22]. This SMILES string encodes the connectivity of atoms within the molecule, including the two methyl ester groups attached to the carboxyl carbons and the separate chloride ion [10] [23]. The notation facilitates computational analysis and database searching while providing a standardized method for representing molecular structure in electronic formats.

The molecular formula C₆H₁₂ClNO₄ reflects the elemental composition of the compound, indicating six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms [1] [2] [21] [22]. The molecular weight of 197.62 grams per mole serves as an important physical parameter for analytical calculations and experimental design [4] [5] [23]. These molecular descriptors provide essential information for spectroscopic analysis, chromatographic separation, and quantitative analytical procedures.

| Identifier Type | Value | Database System |

|---|---|---|

| CAS Registry Number | 69630-50-8 | Chemical Abstracts Service |

| MDL Number | MFCD00070384 | Molecular Design Limited |

| InChI Key | PNLXWGDXZOYUKB-PGMHMLKASA-N | International Chemical Identifier |

| SMILES Notation | COC(=O)CC(C(=O)OC)N.Cl | Simplified Molecular Input Line Entry |

| PubChem CID | 51051594 | National Institutes of Health |

D-Aspartic acid dimethyl ester hydrochloride possesses the molecular formula C6H12ClNO4 with a precise molecular weight of 197.615 g/mol [1] [2] [3]. This molecular formula represents the hydrochloride salt form of the dimethyl ester derivative of D-aspartic acid. The compound is characterized by its Chemical Abstracts Service (CAS) registry number 69630-50-8 [1] [2] [3] and MDL number MFCD00070384 [1] [2] [3].

The molecular structure consists of two methyl ester groups attached to the alpha and beta carboxyl positions of the D-aspartic acid backbone, with the amino group protonated and associated with a chloride counterion. The PubChem compound identifier (CID) for this compound is 51051594 [1] [4], and its IUPAC name is dimethyl (2R)-2-aminobutanedioate;hydrochloride [1] [3] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12ClNO4 | [1] [2] [3] |

| Molecular Weight | 197.615 g/mol | [1] [2] [3] |

| CAS Number | 69630-50-8 | [1] [2] [3] |

| MDL Number | MFCD00070384 | [1] [2] [3] |

| PubChem CID | 51051594 | [1] [4] |

Physical State and Organoleptic Properties

D-Aspartic acid dimethyl ester hydrochloride exists as a solid at room temperature [1] [2] [3]. The compound typically appears as an off-white to white powder or crystalline solid [2] [5]. The material exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [6] [7]. This hygroscopic nature necessitates careful storage conditions to maintain the compound's stability and prevent degradation.

The physical appearance of the compound is described as ranging from white to almost white powder to crystal form [2] [5]. The solid-state characteristics are consistent with the salt form of the compound, where the ionic interactions between the protonated amino group and the chloride anion contribute to the crystalline structure and physical properties.

Melting Point Range (114-119°C)

The melting point of D-Aspartic acid dimethyl ester hydrochloride is reported to be in the range of 114-119°C [1] [2] [5]. This relatively narrow melting point range indicates good purity and crystalline uniformity of the compound. The melting point data is consistent across multiple sources, with Fisher Scientific reporting 114°C to 119°C [1] and ChemicalBook confirming the range as 114-119°C [2].

Comparative melting point data from various suppliers shows consistency:

The melting point characteristics are typical for amino acid ester hydrochloride salts, where the ionic nature of the compound contributes to the thermal stability and defined melting behavior.

Solubility Characteristics

Organic Solvent Solubility Profile

D-Aspartic acid dimethyl ester hydrochloride demonstrates limited solubility in organic solvents. The compound shows slight solubility in methanol [2] [8], which is attributed to the polar nature of the hydrochloride salt form. The presence of the ionic chloride component significantly affects the solubility profile in organic media.

The ester functionalities in the molecule provide some degree of organic solubility, particularly in polar organic solvents. However, the hydrochloride salt form dominates the overall solubility characteristics, making the compound more polar than its free base counterpart. In synthetic applications, the free base form (obtained by neutralization) shows enhanced solubility in organic solvents such as chloroform and dichloromethane [9] [10].

| Solvent | Solubility | Comments |

|---|---|---|

| Methanol | Slightly soluble | Enhanced by salt form |

| Chloroform | Soluble (free base) | Used in synthesis procedures |

| Dichloromethane | Soluble (free base) | Used in synthesis procedures |

Aqueous Media Behavior

The compound exhibits slight solubility in water [2] [8], which is enhanced by the presence of the hydrochloride salt form. The ionic nature of the hydrochloride salt contributes to improved aqueous solubility compared to the free base form. This characteristic makes the compound suitable for aqueous-based applications and formulations.

The aqueous solubility behavior is influenced by the pH of the solution, with the compound showing better solubility in neutral to slightly acidic conditions due to the stability of the protonated amino group. The water solubility profile is described as "slightly soluble" by multiple sources [2] [8], indicating limited but measurable dissolution in aqueous media.

Chemical Reactivity Profile

Ester Functionality Reactions

The dimethyl ester groups in D-Aspartic acid dimethyl ester hydrochloride are susceptible to standard ester reactions, including hydrolysis and transesterification [9] [10] [14]. The alpha-ester group (adjacent to the amino group) shows moderate reactivity, which is somewhat activated by the electron-withdrawing effect of the protonated amino group. The beta-ester group exhibits typical aliphatic ester reactivity.

Common ester reactions include:

- Hydrolysis: Conversion to the corresponding carboxylic acid groups under acidic or basic conditions [9] [10]

- Transesterification: Exchange of the methyl groups with other alcohols [14]

- Aminolysis: Reaction with amines to form amides [10]

The ester functionalities provide versatility in synthetic applications, allowing for selective modification and derivatization of the compound [10] [14].

Amino Group Chemistry

The amino group in D-Aspartic acid dimethyl ester hydrochloride exists in a protonated form as part of the hydrochloride salt. This protonated amino group shows high reactivity toward various chemical transformations [9] [10] [15]. The primary amino functionality can undergo:

- N-Acylation: Formation of amides for amino group protection [9] [10]

- N-Alkylation: Introduction of alkyl groups [10]

- Salt formation: Reaction with acids to form various salt forms [15]

- Deprotonation: Conversion to the free base form using bases [9] [13]

The amino group reactivity is modulated by the salt form, with the protonated state affecting the nucleophilicity and reaction patterns compared to the free base form.

Salt Form Considerations

The hydrochloride salt form of D-Aspartic acid dimethyl ester exhibits high reactivity in acid-base reactions [9] [13] [15]. The salt can be readily neutralized by bases to generate the free base form, which may have different solubility and reactivity characteristics. This property is frequently utilized in synthetic procedures where the free base form is required.

Key salt form reactions include:

- Neutralization: Treatment with bases (e.g., sodium bicarbonate, triethylamine) to form the free base [9] [13]

- Salt exchange: Formation of alternative salt forms with different acids [15]

- pH-dependent equilibria: The compound's behavior varies with solution pH [15]

The salt form provides stability and improved handling characteristics while maintaining the ability to access the free base form when required for specific synthetic applications [9] [13] [15].

| Functional Group | Reactivity Level | Common Reactions |

|---|---|---|

| Alpha-Ester | Moderate | Hydrolysis, Transesterification |

| Beta-Ester | Moderate | Hydrolysis, Transesterification |

| Amino Group | High | N-Acylation, Alkylation |

| Hydrochloride Salt | High | Neutralization, Salt exchange |